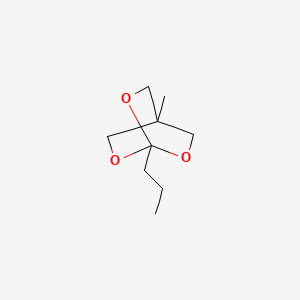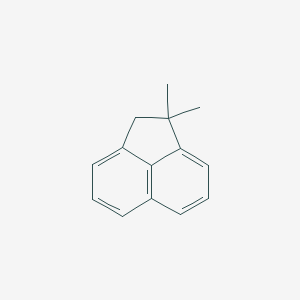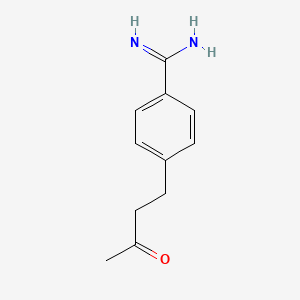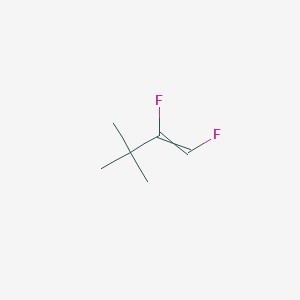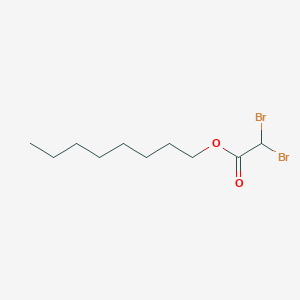
Octyl dibromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl dibromoacetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is characterized by the presence of an octyl group and two bromine atoms attached to an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl dibromoacetate involves the esterification of octanol (octyl alcohol) with dibromoacetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{Br}_2\text{CHCOOH} \rightarrow \text{C}8\text{H}{17}\text{OCOCHBr}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Octyl dibromoacetate can undergo hydrolysis in the presence of water, leading to the formation of octanol and dibromoacetic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of octyl alcohol and dibromoethanol.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles, such as hydroxide ions, leading to the formation of octyl glycolate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Hydrolysis: Octanol and dibromoacetic acid.
Reduction: Octyl alcohol and dibromoethanol.
Substitution: Octyl glycolate and other substituted esters.
Wissenschaftliche Forschungsanwendungen
Octyl dibromoacetate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism by which octyl dibromoacetate exerts its effects involves the interaction of its ester group with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing octanol and dibromoacetic acid, which may have distinct biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl acetate: Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.
Dibromoacetic acid: Shares the dibromoacetate group but lacks the octyl group, leading to different physical and chemical properties.
Octyl glycolate: Formed through substitution reactions involving octyl dibromoacetate, with different functional groups and reactivity.
Uniqueness
This compound is unique due to the presence of both the octyl group and two bromine atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific applications, such as antimicrobial research and organic synthesis.
Eigenschaften
CAS-Nummer |
59956-59-1 |
|---|---|
Molekularformel |
C10H18Br2O2 |
Molekulargewicht |
330.06 g/mol |
IUPAC-Name |
octyl 2,2-dibromoacetate |
InChI |
InChI=1S/C10H18Br2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3 |
InChI-Schlüssel |
PESCLDVPROZKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


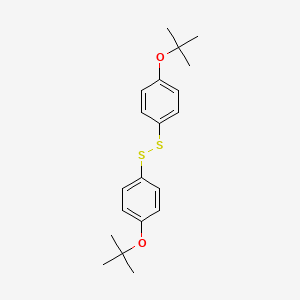
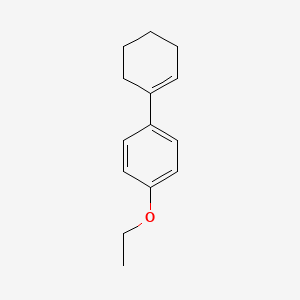
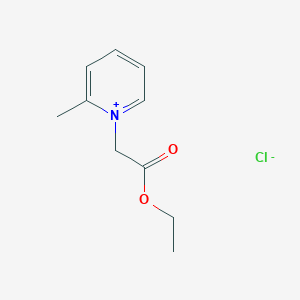
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
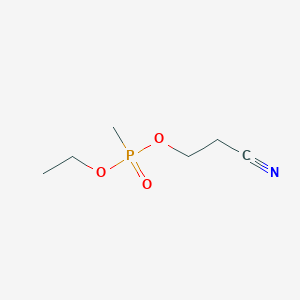
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
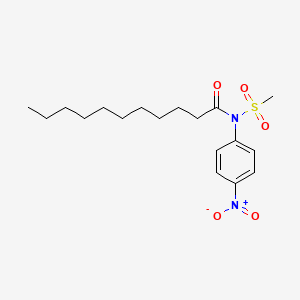
![Phenol, 4-[[(4-ethoxyphenyl)imino]methyl]-2-methoxy-](/img/structure/B14607036.png)
